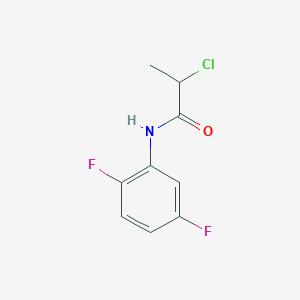

2-chloro-N-(2,5-difluorophenyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-chloro-N-(2,5-difluorophenyl)propanamide has been the subject of various studies due to its interesting properties and potential applications. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds which can help infer some of the characteristics and behaviors of 2-chloro-N-(2,5-difluorophenyl)propanamide.

Synthesis Analysis

The synthesis of related compounds such as N-(2-chlorophenyl)-(1-propanamide) has been achieved through standard methods, which typically involve the reaction of appropriate amine and acyl chloride or acid anhydride to form the amide bond . The purification process often includes repeated crystallization to ensure the purity of the final product. This suggests that a similar approach could be used for the synthesis of 2-chloro-N-(2,5-difluorophenyl)propanamide, with the consideration of the electron-withdrawing effects of the difluorophenyl group potentially affecting the reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-chloro-N-(2,5-difluorophenyl)propanamide has been determined using techniques such as single-crystal X-ray diffraction, FT-IR, and NMR . These compounds often crystallize in the monoclinic system and exhibit clear vibrational modes corresponding to their functional groups. The presence of halogen atoms and the amide linkage significantly influences the molecular geometry and electronic distribution, which can be expected in the case of 2-chloro-N-(2,5-difluorophenyl)propanamide as well.

Chemical Reactions Analysis

The reactivity of amide compounds is typically influenced by the resonance stabilization of the amide bond and the electronic properties of substituents on the aromatic ring . The difluorophenyl group in 2-chloro-N-(2,5-difluorophenyl)propanamide would likely increase the compound's electrophilicity, potentially affecting its reactivity in nucleophilic substitution reactions or its behavior as an electrophile in other chemical transformations.

Physical and Chemical Properties Analysis

The physical properties of related compounds, such as their crystal transparency and dimensions, have been well-characterized . The chemical properties, including the optical transmission, band gap, and dielectric constants, have been studied through UV-Vis spectral studies and dielectric measurements . These properties are crucial for applications in electro-optic and non-linear optical materials. For 2-chloro-N-(2,5-difluorophenyl)propanamide, similar studies would be necessary to fully understand its potential in these applications.

Scientific Research Applications

Nonlinear Optical Material Research

Research on new organic electro-optic and non-linear optical materials includes the synthesis and characterization of N-(2-chlorophenyl)-(1-propanamide), which is closely related to the compound . This material was synthesized, purified, and its single crystals were grown using the slow evaporation technique. The crystals demonstrated transparent properties and were characterized by various techniques including UV-Vis, IR, NMR, and powder XRD. Their second harmonic generation (SHG) capability was measured, indicating their potential in nonlinear optical applications (Prabhu & Rao, 2000).

Crystal Structure and Molecular Interaction Studies

The crystal structure of 1‐(2‐Chloro‐3,5‐difluorophenyl)‐3‐(2,6‐dichlorobenzoyl)urea, which shares a core structural similarity with 2-chloro-N-(2,5-difluorophenyl)propanamide, reveals near-coplanarity between its 2-chloro-3,5-difluorophenyl ring and the urea group, highlighting intricate intra- and intermolecular interactions. This provides insights into molecular conformations and hydrogen bonding patterns that could be relevant in designing compounds with specific chemical properties (Yan et al., 2007).

Synthesis and Characterization of Nonlinear Organic Crystals

Further studies on the growth and characterization of N-(2-Chlorophenyl)-(1-Propanamide) emphasize its utility as a nonlinear organic crystal. This research extends understanding of the material's electro-optic and nonlinear optical properties, supported by detailed characterization techniques (Prabhu, Rao, Bhat, Upadyaya, & Inamdar, 2001).

Antimicrobial Properties of Arylsubstituted Halogen(thiocyanato)amides

Research on 3-(4-Acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides demonstrates the synthesis and antimicrobial properties of compounds containing the core structure of interest. These studies highlight the potential for developing novel antimicrobial agents based on this backbone, with applications in combating bacterial and antifungal infections (Baranovskyi et al., 2018).

Quantum Chemical Analysis for Medicinal Applications

A comprehensive quantum chemical analysis of 2-chloro-N-(p-tolyl)propanamide, a structurally similar compound, has been conducted. This includes DFT/B3LYP and 6-311G(d,p) basis set calculations, aiming to explore its potential as a medicinal inhibitor for COVID-19 protease. The study covers electronic properties, molecular docking, and interactions with the 6LU7 protein, suggesting significant medicinal potential for related compounds (Pandey et al., 2020).

properties

IUPAC Name |

2-chloro-N-(2,5-difluorophenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClF2NO/c1-5(10)9(14)13-8-4-6(11)2-3-7(8)12/h2-5H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYPOIIOIZHDLCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=C(C=CC(=C1)F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(2,5-difluorophenyl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[benzyl(ethyl)sulfamoyl]-N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2523208.png)

![N1-(2-ethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2523213.png)

![8-((3-Chlorophenyl)sulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2523215.png)

![N-[(2-Bromophenyl)methyl]-N-methyl-1-pyrazin-2-ylazetidin-3-amine](/img/structure/B2523219.png)

![1-[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]pyrrolidin-2-one hydrochloride](/img/structure/B2523220.png)

![2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenethylacetamide](/img/structure/B2523222.png)

![Methyl 3-imidazo[1,2-a]pyridin-2-ylpropanoate](/img/structure/B2523223.png)

![2',3'-Dihydrospiro{oxane-4,1'-pyrrolo[2,3-b]pyridine}dihydrochloride](/img/structure/B2523224.png)

![2-amino-4-(3,4-dimethoxyphenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2523226.png)